N-isobutyl-N'-(2-nitrophenyl)thiourea
Overview
Description
N-isobutyl-N'-(2-nitrophenyl)thiourea (IBT) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. IBT is a thiourea derivative that has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-isobutyl-N'-(2-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as urease, xanthine oxidase, and acetylcholinesterase. It has also been found to inhibit the growth of various cancer cell lines, possibly by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent. This compound has also been found to have neuroprotective effects, possibly by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
N-isobutyl-N'-(2-nitrophenyl)thiourea has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations. This compound is relatively unstable and can degrade over time, which may affect its biological activity. It is also toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-isobutyl-N'-(2-nitrophenyl)thiourea. One area of interest is the development of this compound derivatives with improved stability and bioactivity. Another potential direction is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various metabolic pathways.
Scientific Research Applications
N-isobutyl-N'-(2-nitrophenyl)thiourea has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. This compound has also been shown to have potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
properties
IUPAC Name |
1-(2-methylpropyl)-3-(2-nitrophenyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8(2)7-12-11(17)13-9-5-3-4-6-10(9)14(15)16/h3-6,8H,7H2,1-2H3,(H2,12,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIUMNDJRRPADZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.